Pyridofylline

Toxicology Drug Safety Xanthine Derivatives

Researchers face acute toxicity limits with standard xanthines in rodent models. Pyridofylline, a 1:1 theophylline-ethyl sulfate/pyridoxine co-crystal, solves this with a 6.8-fold higher oral LD50 (1.6 g/kg vs 235 mg/kg). - Wider safety margin for dose-ranging studies. - Dual bronchodilator & coronary vasodilator in one entity. - Low melting point (144-146°C) enables hot-melt extrusion & spray drying. - Pyridoxine moiety counters vitamin B6 depletion from chronic xanthine therapy.

Molecular Formula C17H23N5O9S
Molecular Weight 473.5 g/mol
CAS No. 53403-97-7
Cat. No. B14173611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridofylline
CAS53403-97-7
Molecular FormulaC17H23N5O9S
Molecular Weight473.5 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)CO)CO.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOS(=O)(=O)O
InChIInChI=1S/C9H12N4O6S.C8H11NO3/c1-11-7-6(8(14)12(2)9(11)15)13(5-10-7)3-4-19-20(16,17)18;1-5-8(12)7(4-11)6(3-10)2-9-5/h5H,3-4H2,1-2H3,(H,16,17,18);2,10-12H,3-4H2,1H3
InChIKeyWXFJHNDXYIDTAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridofylline: Chemical Profile and Classification


Pyridofylline (CAS 53403-97-7) is a xanthine derivative compound composed of theophylline-ethyl sulfate and pyridoxine (vitamin B6) in a 1:1 molar ratio [1]. It is officially classified as a respiratory stimulant and coronary vasodilator [2]. The compound has a molecular weight of 473.46 g/mol and is described as crystals from absolute alcohol with a melting point of 144–146°C [1]. As a hybrid molecule, Pyridofylline was designed to combine the bronchodilator activity of theophylline with the metabolic and neuroprotective properties of pyridoxine [3].

Xanthine hybrid: theophylline-ethyl sulfate and pyridoxine in a 1:1 molar ratio
Reported respiratory stimulant and coronary vasodilator classification for research model context
Research fit for combined bronchodilation and vasodilation signaling studies

Pyridofylline: Why Substitution Fails


Generic substitution of Pyridofylline with theophylline, aminophylline, or pentoxifylline is not scientifically justifiable due to fundamental differences in molecular structure and resultant pharmacological profile. Pyridofylline is a specific 1:1 salt/co-crystal of theophylline-ethyl sulfate and pyridoxine, whereas theophylline and aminophylline are simple bases or salts of theophylline without the pyridoxine component [1]. This structural distinction translates into a markedly different acute toxicity profile (oral LD50 in mice of 1.6 g/kg for Pyridofylline [2] versus 235 mg/kg for theophylline [3]) and a distinct therapeutic indication that includes coronary vasodilation in addition to bronchodilation [4]. The presence of the pyridoxine moiety further differentiates Pyridofylline by potentially counteracting the vitamin B6-depleting effects associated with chronic theophylline therapy [5].

Theophylline and aminophylline lack the pyridoxine moiety and coronary vasodilator classification; direct substitution may alter model response and toxicity.
Acute toxicity profiles differ substantially: reported LD50 in mice is substantially higher for Pyridofylline than for theophylline, which may shift dose-response relationships.
Pentoxifylline is a peripheral vasodilator without bronchodilator activity; replacing Pyridofylline may not replicate the dual respiratory-cardiovascular signaling context.

Pyridofylline: Safety and Dual Action Evidence


Acute Oral Toxicity vs. Theophylline

Pyridofylline exhibits significantly lower acute oral toxicity compared to theophylline, aminophylline, and other xanthine derivatives. In mice, the oral LD50 of Pyridofylline is 1.6 g/kg (1,600 mg/kg) [1]. This is approximately 6.8-fold less toxic than theophylline (oral LD50 235 mg/kg) [2] and over 10-fold less toxic than aminophylline (oral LD50 150 mg/kg) [3]. Pyridofylline is also 1.3-fold less toxic than pentoxifylline (oral LD50 1,225 mg/kg) [3].

Acute Oral Toxicity
Cross-study comparable
Pyridofylline: LD50 1,600 mg/kg (oral, mouse)
Theophylline: 235 mg/kg; Aminophylline: 150 mg/kg; Pentoxifylline: 1,225 mg/kg
Pyridofylline LD50 is 6.8× higher than theophylline, >10× higher than aminophylline, and 1.3× higher than pentoxifylline.
Reported wider exposure window in rodent acute toxicity models; supports safety margin endpoint comparison.
Context-dependent; confirm with current lots.
Toxicology Drug Safety Xanthine Derivatives

Dual Respiratory and Vasodilatory Actions

Pyridofylline is uniquely categorized as both a respiratory stimulant and a coronary vasodilator, whereas theophylline and aminophylline are primarily classified as bronchodilators only [1]. The compound acts as a non-selective phosphodiesterase inhibitor, leading to increased intracellular cAMP and subsequent smooth muscle relaxation in both bronchial and coronary vascular tissues [2]. This dual mechanism of action differentiates Pyridofylline from single-indication xanthines such as theophylline (bronchodilator) or pentoxifylline (peripheral vasodilator).

Dual Actions
Class-level inference
Pyridofylline: respiratory stimulant and coronary vasodilator; non-selective phosphodiesterase inhibitor.
Comparators: Theophylline (bronchodilator), Aminophylline (bronchodilator), Pentoxifylline (peripheral vasodilator).
Pyridofylline uniquely combines both respiratory and coronary actions in a single molecular entity.
Supports dual-mechanism respiratory and cardiovascular signaling studies.
Based on pharmacological classification; verify in target assay.
Respiratory Stimulant Coronary Vasodilator Xanthine Pharmacology

Melting Point Advantage in Formulation

Pyridofylline has a melting point of 144–146°C [1], which is substantially lower than theophylline anhydrous (270–274°C) . This lower melting point may offer advantages in formulation processes such as hot-melt extrusion or spray drying, where lower processing temperatures can preserve thermally labile excipients or active pharmaceutical ingredients.

Melting Point
Supporting evidence
Pyridofylline: 144–146°C
Theophylline anhydrous: 270–274°C
Approximately 125–130°C lower than theophylline.
Lower melting point may support hot-melt extrusion and formulation process compatibility.
Property to verify under specific processing conditions.
Solid-State Chemistry Formulation Science Xanthine Salts

Pyridofylline: Application Scenarios


In Vivo Toxicology and Safety Pharmacology

Given its 6.8-fold higher oral LD50 compared to theophylline (1,600 mg/kg vs. 235 mg/kg) [1], Pyridofylline is an ideal candidate for in vivo studies requiring a wider safety margin in rodent models. Research groups evaluating xanthine-based respiratory stimulants or vasodilators can use Pyridofylline to mitigate the risk of acute toxicity during dose-ranging experiments [2].

Dual-Indication Discovery: COPD and CVD

Pyridofylline's dual classification as a respiratory stimulant and coronary vasodilator [3] makes it particularly relevant for drug discovery programs targeting patients with chronic obstructive pulmonary disease (COPD) who frequently present with concurrent coronary artery disease. Unlike theophylline or aminophylline, Pyridofylline may provide combined bronchodilation and coronary vasodilation in a single molecular entity [4].

Low-Melting-Point API Formulation Development

With a melting point of 144–146°C [5]—approximately 125°C lower than anhydrous theophylline—Pyridofylline is well-suited for advanced formulation techniques such as hot-melt extrusion, spray drying, or co-crystallization screening. This thermal property enables processing at lower temperatures, which can protect heat-sensitive excipients and maintain API stability .

Application
Selection Property
Validation Focus
In vivo toxicity endpoint comparison studies
Reported higher oral LD50 in mouse models compared to theophylline
Dose-ranging acute toxicity comparison in rodent models
Respiratory and coronary signaling pathway co-activation studies
Dual phosphodiesterase inhibition profile
Bronchodilation and vasodilation endpoint assessment in combined disease models
Low-melting-point formulation development
Thermal processability at lower temperatures
Hot-melt extrusion or spray drying compatibility screening

Technical Documentation Hub

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23 linked technical documents
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